molecular formula C17H19N5O2 B2402855 9-(3,5-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 713083-05-7

9-(3,5-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

货号: B2402855
CAS 编号: 713083-05-7
分子量: 325.372
InChI 键: BGBWUFPRLAEROT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

9-(3,5-Dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a synthetically designed purine-based derivative that belongs to the class of pyrimido[1,2-g]purine compounds. This complex heterocyclic molecule features a bicyclic purino[7,8-a]pyrimidine core structure fused with a 7,8-dihydro-6H ring system, substituted at the N-1 position with a methyl group and at the C-9 position with a 3,5-dimethylphenyl aromatic system. The core scaffold is characterized by its 2,4-dione functionality, which contributes to its hydrogen-bonding capacity and molecular recognition properties. The structural architecture is engineered to provide conformational restriction, potentially minimizing the entropic cost upon binding to biological targets, a feature increasingly valued in medicinal chemistry for developing targeted therapeutic agents. This compound demonstrates significant research value primarily in the field of oncology and kinase inhibition studies. Purine and pyrimidine derivatives have shown immense promise as anticancer agents due to their ability to hinder DNA synthesis and repair, regulate the cell cycle, and target specific proteins involved in cancer cell growth and survival. Specifically, closely related purine-based derivatives have been investigated as potential EGFR and BRAF V600E dual inhibitors, representing a strategic approach to targeted cancer treatment aimed at overcoming drug resistance mechanisms common in single-target therapies. The 3,5-dimethylphenyl substituent at the C-9 position is a critical structural feature that contributes to the compound's steric and electronic properties, potentially enhancing its binding affinity to kinase domains and improving metabolic stability. Research indicates that C8 and C9-substituted purine derivatives exhibit broad-spectrum activity against various cancer cell lines, making this compound a valuable scaffold for structure-activity relationship studies in medicinal chemistry programs. The mechanism of action for this class of compounds typically involves interaction with key molecular targets in signaling pathways that drive oncogenesis. Related purine/pteridine-based derivatives have demonstrated promising anti-proliferative activity against multiple cancer cell lines, with some analogs showing potent EGFR inhibitory activity (IC 50 values ranging from 87-98 nM). Although the exact molecular targets for this specific derivative require further experimental validation, molecular docking studies of analogous compounds suggest potential binding modes at the active sites of kinases like EGFR. The design strategy incorporates elements from both purine-based derivatives with spiro moieties and pteridine-based systems, which have shown suppressor potential against both wild-type and mutant forms of EGFR. The multi-target inhibition capability of these hybrid molecules addresses the critical need in oncology for agents that can simultaneously block multiple pathways to overcome compensatory mechanisms and drug resistance in cancer cells. This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions in laboratory settings.

属性

IUPAC Name

9-(3,5-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c1-10-7-11(2)9-12(8-10)21-5-4-6-22-13-14(18-16(21)22)20(3)17(24)19-15(13)23/h7-9H,4-6H2,1-3H3,(H,19,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGBWUFPRLAEROT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2CCCN3C2=NC4=C3C(=O)NC(=O)N4C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701321743
Record name 9-(3,5-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701321743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49647664
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

713083-05-7
Record name 9-(3,5-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701321743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3,5-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione typically involves multi-step organic synthesis. One common approach is as follows:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dimethylphenylamine and 1-methyl-6H-purine-2,4-dione.

    Formation of Intermediate: The 3,5-dimethylphenylamine undergoes a nucleophilic substitution reaction with a suitable halogenated purine derivative to form an intermediate.

    Cyclization: The intermediate then undergoes cyclization under acidic or basic conditions to form the fused purine-pyrimidine ring system.

    Final Modifications: The final product is obtained after purification and any necessary modifications to introduce the desired functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

化学反应分析

Types of Reactions

9-(3,5-Dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents such as sodium borohydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific atoms or groups within the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.

科学研究应用

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, 9-(3,5-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

The compound’s potential medicinal properties are of significant interest. It may exhibit pharmacological activities such as anti-inflammatory, antiviral, or anticancer effects, depending on its interaction with specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

作用机制

The mechanism of action of 9-(3,5-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of its use.

相似化合物的比较

Pyrimidine-Dione Derivatives with Varied Substitutions

Pyrimidine-dione derivatives with modifications at positions 5 and 7 demonstrate diverse biological activities:

  • 5-Styryl-5,8-dihydro-1H,6H-pyrimido[4,5-d]pyrimidine-2,4,7-trione (Compound 1 in ) exhibits an IC₅₀ of 10.11 ppm in unspecified bioactivity assays .
  • Structural contrasts:
    • The target compound lacks the styryl group present in Compound 1, which may influence steric interactions and activity.
    • Both share a dihydro-pyrimidine core but differ in substituent placement and additional functional groups (e.g., thioxo groups in Compound 2 ).

Substituent Effects on Activity

  • Positional Isomerism : In PET inhibitors, substituents at the 3,5-positions (para) of the phenyl ring enhance activity compared to 2,5-substituted analogs . This aligns with the target compound’s 3,5-dimethylphenyl group.
  • Lipophilicity : Methyl groups (as in the target compound) increase lipophilicity, improving membrane permeability, while electron-withdrawing groups (e.g., fluorine) enhance target binding in photosystem II inhibitors .

Carbazole and Phenoxazine Derivatives

Although unrelated to photosynthesis, compounds like PXZ-Mes3B (phenoxazine-based) and 2DAC-Mes3B (carbazole-based) incorporate 3,5-dimethylphenyl groups for optoelectronic applications. These highlight the versatility of the 3,5-dimethylphenyl moiety in diverse chemical contexts .

Key Research Findings and Gaps

  • The target compound’s biological activity remains unreported in the provided evidence, limiting direct comparisons.
  • Pyrimidine-dione derivatives with styryl or thioxo groups () demonstrate measurable bioactivity, providing a scaffold for future modifications of the target compound .

生物活性

The compound 9-(3,5-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a purine derivative that has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and comparisons with similar compounds.

  • Molecular Formula: C26H29N5O2
  • Molecular Weight: 443.5 g/mol
  • IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. Its mechanism involves:

  • Enzyme Inhibition: The compound may inhibit specific enzymes that are crucial in metabolic pathways.
  • Receptor Modulation: Binding to receptors can alter signaling pathways associated with cell growth and apoptosis.
  • Nucleic Acid Interaction: It may also interact with DNA and RNA, influencing gene expression and cellular function.

Biological Activities

Research indicates that This compound exhibits a range of biological activities:

Anticancer Activity

Studies have shown promising anticancer properties against various cancer cell lines. For instance:

  • Cytotoxicity Tests: The compound demonstrated significant cytotoxic effects on MCF-7 (breast cancer), A549 (lung cancer), and HCT-116 (colon cancer) cells. The IC50 values were notably lower than those of standard chemotherapeutic agents .
Cell LineIC50 (µM)Comparison to Standard
MCF-70.09Superior
A5490.03Superior
HCT-1160.12Comparable

Antimicrobial Activity

The compound has shown efficacy against both Gram-positive and Gram-negative bacteria:

  • Minimum Inhibitory Concentration (MIC): Effective at concentrations as low as 200 µg/mL against S. aureus and E. coli .
Bacterial StrainMIC (µg/mL)Activity Level
S. aureus200Moderate
E. coli200Moderate
K. pneumoniae400High

Case Studies

Recent studies have focused on the synthesis and evaluation of this compound's biological properties:

  • Study on Cytotoxicity: A study evaluated the cytotoxic effects of various pyrimidine derivatives including this compound on multiple cancer cell lines, reporting significant effectiveness compared to standard treatments .
  • Antibacterial Evaluation: Another research assessed the antibacterial properties against a panel of microbial strains, noting that the compound exhibited enhanced activity with increasing concentrations .

Comparison with Similar Compounds

This compound can be compared with other purine derivatives in terms of structure and biological activity:

Compound NameMolecular FormulaUnique Features
9-Benzyl-1-methyl-3-pentyl-purine derivativeC25H27N5O2Different side chains
1-Methyl-6,7,8,9-tetrahydropyrimido pyrimidinoneC24H26N4O2Lacks benzyl substituents
Purine derivatives with varying substitutionsVariesSimilar core structure; varied activity

常见问题

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodological Answer : Design a congeneric series with systematic substitutions (e.g., halogens, alkyl chains) at the 3,5-dimethylphenyl group. Use multivariate analysis (PLS regression) to correlate structural descriptors (Hammett constants, logP) with bioactivity. Validate predictions with synthetic analogs .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。